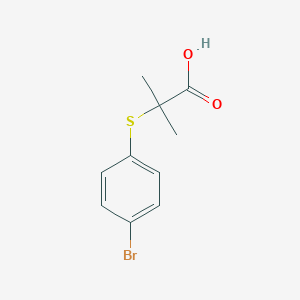

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11BrO2S and its molecular weight is 275.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C12H13BrO2S, is structurally characterized by the presence of a bromophenyl group and a sulfanyl moiety, which contribute to its reactivity and biological interactions.

- IUPAC Name : this compound

- Molecular Formula : C12H13BrO2S

- CAS Number : 18527-16-7

The biological activity of this compound is primarily attributed to its interaction with various biochemical targets. Research indicates that this compound may exhibit:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially affecting pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various sulfanyl compounds, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Properties :

- In vitro assays demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanism was linked to the downregulation of BCL-2, an anti-apoptotic protein, leading to increased caspase activity and subsequent cell death.

-

Enzyme Targeting :

- The compound has been investigated for its ability to inhibit DprE1, an essential enzyme in the biosynthesis pathway of mycobacterial cell walls. This inhibition was shown to lead to reduced viability of Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment.

Future Directions

Given the promising biological activities observed, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms through which this compound exerts its effects.

- In vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity against targeted pathogens or cancer cells.

科学研究应用

Synthesis and Characterization

The synthesis of 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid typically involves selective bromination of 2-methyl-2-phenylpropanoic acid. Key methods include:

- Bromination in Aqueous Medium : This method allows for high selectivity and purity, yielding the desired compound predominantly while minimizing isomer formation. The reaction can be conducted under acidic, neutral, or alkaline conditions, which enhances the versatility of the synthesis process .

- Product Recovery : The product is recovered through extraction with organic solvents and can achieve purity levels exceeding 98% . The use of environmentally friendly solvents is emphasized to align with green chemistry principles.

2.1. Intermediate in Fexofenadine Production

The primary application of this compound is as a precursor for fexofenadine. Fexofenadine is an active metabolite of terfenadine and is widely used as an antihistamine for allergic conditions. The compound's ability to be synthesized in a pure form is crucial for the pharmaceutical industry to ensure the efficacy and safety of the final product .

2.2. Antihistaminic Properties

Research indicates that compounds related to this compound exhibit antihistaminic properties. The structural modifications facilitated by this compound can lead to derivatives with enhanced therapeutic profiles, potentially broadening its application in treating allergic reactions and other histamine-related conditions .

Research Insights and Case Studies

The transition towards using aqueous media for bromination reflects a growing trend in sustainable chemistry practices. The avoidance of toxic solvents not only improves safety but also reduces environmental impact, aligning with regulatory standards for chemical manufacturing .

属性

IUPAC Name |

2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYIWZPTHRVHDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363581 |

Source

|

| Record name | 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18527-16-7 |

Source

|

| Record name | 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。